molecular formula C7H4Cl2I2O B3032190 2,4-Dichloro-1,5-diiodo-3-methoxybenzene CAS No. 1221589-80-5

2,4-Dichloro-1,5-diiodo-3-methoxybenzene

Cat. No.: B3032190
CAS No.: 1221589-80-5
M. Wt: 428.82
InChI Key: KWUTWMBAEZQOCV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-diiodo-3-methoxybenzene is an organic compound with the molecular formula C7H4Cl2I2O and a molecular weight of 428.82 g/mol . This compound is characterized by the presence of two chlorine atoms, two iodine atoms, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,5-diiodo-3-methoxybenzene typically involves the iodination and chlorination of a methoxybenzene derivative. One common method involves the use of iodine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,5-diiodo-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,4-Dichloro-1,5-diiodo-3-methoxybenzene is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a valuable reagent for organic synthesis, particularly in the development of new compounds and materials.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1,5-diiodo-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and methoxy group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1,5-diiodo-3-methoxybenzene is unique due to the specific combination of halogen atoms and the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-1,5-diiodo-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2I2O/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUTWMBAEZQOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Cl)I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273838
Record name 2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221589-80-5
Record name 2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221589-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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